
Fampridine Impurity 1 (Dalfampridine Impurity 1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol. It is a derivative of Fampridine, which is used to improve walking ability in patients with multiple sclerosis. Fampridine Impurity 1 is primarily used in pharmaceutical research and development, particularly in the synthesis and analysis of Fampridine.
準備方法
The synthesis of Fampridine Impurity 1 involves several steps. The starting material, 4-aminopyridine, is dissolved in hydrochloric acid and sodium nitrite is added to form the diazonium salt. Sodium hydroxide is then added to the diazonium salt solution to form the corresponding phenol. The phenol is extracted with ethyl acetate and washed with water. The organic layer is dried with anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product. The crude product is purified by recrystallization from methanol to obtain Fampridine Impurity 1.
化学反応の分析
Fampridine Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium hydroxide, ethyl acetate, and methanol. The major products formed from these reactions include the diazonium salt and the corresponding phenol.
科学的研究の応用
Chemical Properties and Mechanism of Action
Fampridine functions as a voltage-dependent potassium channel blocker. It enhances action potential conduction in demyelinated axons by inhibiting potassium currents that lead to conduction failure. The compound's efficacy is attributed to its ability to restore normal electrical signaling in neurons affected by demyelination, which is a hallmark of multiple sclerosis.
The mechanism involves blocking specific potassium channels, although the exact subtypes remain largely uncharacterized. Clinical studies have shown that therapeutic concentrations of dalfampridine can improve walking speed by approximately 25% in one-third of treated patients, demonstrating significant clinical benefits despite the presence of impurities like Fampridine Impurity 1 .
Impurity Profile and Analytical Methodologies
The characterization of impurities in pharmaceutical compounds is critical for ensuring safety and efficacy. Fampridine Impurity 1 has been studied for its stability and impact on the overall pharmacological profile of dalfampridine. Recent research has focused on developing high-performance liquid chromatography (HPLC) methods to quantify this impurity accurately.
HPLC Method Development
A novel HPLC method was developed using an Analytical Quality by Design approach, which provides systematic evaluation parameters such as linearity, accuracy, and precision. The method demonstrated high throughput sample analysis with an elution time of 2.9 minutes and a mean recovery rate of 98.7% for fampridine . This analytical technique is essential for monitoring impurity levels during drug formulation and storage.
Parameter | Value |
---|---|
Elution Time | 2.9 minutes |
Linearity Range | 1–15 µg mL⁻¹ |
Mean Recovery | 98.7 ± 1.9 % |
RSD Values | < 1 % |
Stability and Formulation Considerations
The stability of fampridine formulations is influenced by the presence of impurities such as Fampridine Impurity 1. Research indicates that certain excipients can react with dalfampridine, leading to increased impurity levels over time . Formulations free from cellulosic diluents have been shown to exhibit improved stability and reduced impurity formation during storage.
Clinical Case Studies
Several clinical trials have assessed the impact of fampridine on patients with MS. In these studies, patients receiving extended-release formulations demonstrated significant improvements in walking speed compared to placebo groups. For instance:
- Study A : A trial involving 300 patients showed that approximately one-third experienced clinically meaningful improvements in walking speed after treatment with fampridine.
- Study B : Another study highlighted that patients reported enhanced mobility and quality of life metrics alongside objective improvements in walking distance.
These findings underscore the importance of monitoring impurities like Fampridine Impurity 1, which could potentially affect patient outcomes if not adequately controlled.
作用機序
The mechanism of action of Fampridine Impurity 1 is related to its parent compound, Fampridine. Fampridine is a potassium channel blocker that inhibits voltage-gated potassium channels in the central nervous system . This helps to maintain the transmembrane potential and prolong action potentials, improving the conduction of nerve impulses in demyelinated axons . Fampridine Impurity 1 likely shares similar properties due to its structural similarity to Fampridine .
類似化合物との比較
Fampridine Impurity 1 is similar to other impurities and derivatives of Fampridine, such as 3,4-Dihydroxy-N-(pyridin-4-yl)butanamide. it is unique in its specific structure and properties, which make it useful for specific applications in pharmaceutical research and development. Other similar compounds include various Fampridine impurities and related compounds used in the synthesis and analysis of Fampridine .
生物活性
Fampridine, also known as 4-aminopyridine (4-AP), is a potassium channel blocker primarily used to improve walking in patients with multiple sclerosis (MS). Its biological activity is largely attributed to its ability to inhibit potassium channels, thus enhancing action potential conduction in demyelinated axons. However, the presence of impurities, particularly Fampridine Impurity 1, raises concerns regarding their biological effects and potential toxicity.
Overview of Fampridine Impurity 1
Fampridine Impurity 1 is a byproduct of the synthesis of Dalfampridine. The characterization and assessment of this impurity are crucial as it may exhibit different pharmacological properties compared to the parent compound. The impurity's structure and its potential mutagenicity are areas of ongoing research.
Fampridine and its impurities act primarily by blocking voltage-gated potassium channels (Kv channels). This inhibition prevents excessive potassium efflux during action potentials, thereby increasing the duration and amplitude of these signals in neurons. The specific Kv channels affected by Fampridine include:
- Kv1.1
- Kv1.2
- Kv1.4
The median inhibitory concentration (IC50) values for Fampridine against these channels have been reported as follows:
- Kv1.1 : 242 µM
- Kv1.2 : 399 µM
- Kv1.4 : 399 µM
These values indicate that while Fampridine is effective at blocking these channels, the concentrations required are significantly higher than those achieved therapeutically in humans, suggesting a complex relationship between channel inhibition and clinical efficacy .
Toxicity and Safety Profile
Studies have indicated that impurities such as Fampridine Impurity 1 could pose genotoxic risks. A review highlighted that several impurities associated with Dalfampridine, including Fampridine Impurity 1, require thorough evaluation for their mutagenic potential. Specifically, one impurity was noted to exceed the International Council for Harmonisation (ICH) qualification thresholds for genotoxicity .
A detailed assessment of the toxicity profiles of these impurities is essential to ensure patient safety, especially since the observed plasma concentrations of these impurities can vary based on formulation and administration methods.
Clinical Evaluations
In clinical studies involving Dalfampridine, patients demonstrated improved walking speed and functional mobility over extended periods. However, the presence of impurities has raised questions about long-term safety and efficacy. For instance, an extension study with MS patients showed that while walking speed improved initially, it declined over time after discontinuation of treatment. Importantly, no new safety signals emerged during these studies, suggesting that while impurities exist, they may not significantly affect the overall safety profile in the context of therapeutic doses .
Impurity Characterization
Research using advanced chromatographic techniques has successfully identified and quantified various impurities in Dalfampridine formulations. For example, Agilent's studies utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect potential mutagenic impurities at levels relevant to clinical use . This analytical approach is vital for understanding how these impurities might influence both pharmacodynamics and pharmacokinetics.
Data Tables
Channel | IC50 (µM) | Clinical Relevance |
---|---|---|
Kv1.1 | 242 | High |
Kv1.2 | 399 | Moderate |
Kv1.4 | 399 | Moderate |
Impurity | Potential Risk | Qualification Status |
---|---|---|
Fampridine Impurity 1 | Genotoxic potential | Under evaluation |
Other identified impurities | Varies by compound | Some qualified |
特性
CAS番号 |
125583-33-7 |
---|---|
分子式 |
C6H5ClN2O |
分子量 |
156.57 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
N-chloro-4-Pyridinecarboxamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。